molecular formula C22H28N2O6 B7745654 3,6-DIETHYL 4-({3-[(2-METHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-({3-[(2-METHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B7745654
M. Wt: 416.5 g/mol
InChI Key: YYBMHVLZFSBEJR-UHFFFAOYSA-N
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Description

3,6-DIETHYL 4-({3-[(2-METHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes diethyl and propylamino groups attached to a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-({3-[(2-METHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the preparation of intermediates, followed by the coupling reaction and purification steps. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-({3-[(2-METHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

3,6-DIETHYL 4-({3-[(2-METHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-({3-[(2-METHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Isoquinoline: A structural isomer of quinoline with similar biological activities.

    Quinoxaline: Another related compound with diverse biological activities.

Uniqueness

3,6-DIETHYL 4-({3-[(2-METHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

IUPAC Name

diethyl 4-[3-(2-methylpropanoyloxy)propylamino]quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-5-28-21(26)15-8-9-18-16(12-15)19(17(13-24-18)22(27)29-6-2)23-10-7-11-30-20(25)14(3)4/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBMHVLZFSBEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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